molecular formula C28H36 B3285439 C28 Triaromatic sterane CAS No. 80382-33-8

C28 Triaromatic sterane

Cat. No.: B3285439
CAS No.: 80382-33-8
M. Wt: 372.6 g/mol
InChI Key: DOOKGIUHXBYNAK-CJYOKPGZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of C28 Triaromatic sterane typically involves the aromatization of regular steranes. This process can be achieved through various chemical reactions, including dehydrogenation and cyclization under specific conditions. For instance, the aromatization can be facilitated by using catalysts such as palladium on carbon (Pd/C) under hydrogenation conditions .

Industrial Production Methods: In an industrial setting, the production of this compound is often derived from the processing of crude oil. The compound is extracted and purified through a series of steps, including distillation, chromatography, and mass spectrometry to ensure the desired purity and concentration .

Chemical Reactions Analysis

Types of Reactions: C28 Triaromatic sterane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further analyzed for their structural and functional properties .

Mechanism of Action

The mechanism of action of C28 Triaromatic sterane involves its role as a biomarker in geochemical studies. The compound’s structure allows it to interact with various molecular targets, providing information on the thermal maturity and depositional environment of source rocks. The pathways involved include the aromatization of regular steranes and the subsequent formation of triaromatic steroids .

Comparison with Similar Compounds

  • C27 Triaromatic Sterane
  • C29 Triaromatic Sterane
  • Monoaromatic Steroids

Comparison: C28 Triaromatic sterane is unique due to its specific carbon number and the resulting structural properties. Compared to C27 and C29 triaromatic steranes, this compound has distinct thermal maturity and depositional environment indicators. Monoaromatic steroids, on the other hand, have different aromatic ring structures, leading to variations in their geochemical behavior and applications .

Properties

IUPAC Name

(17S)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-17-methyl-15,16-dihydrocyclopenta[a]phenanthrene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36/c1-6-21(19(2)3)12-11-20(4)28(5)18-17-26-25-14-13-22-9-7-8-10-23(22)24(25)15-16-27(26)28/h7-10,13-16,19-21H,6,11-12,17-18H2,1-5H3/t20-,21-,28+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOOKGIUHXBYNAK-CJYOKPGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCC(C)C1(CCC2=C1C=CC3=C2C=CC4=CC=CC=C43)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](CC[C@@H](C)[C@@]1(CCC2=C1C=CC3=C2C=CC4=CC=CC=C43)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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